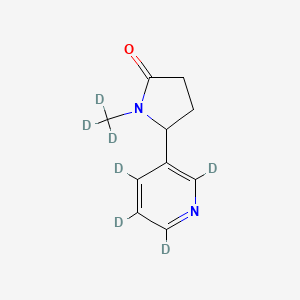
(Rac)-Cotinine-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Cotinine-d7 is a deuterated form of cotinine, which is a major metabolite of nicotine. This compound is often used in scientific research as a biomarker for nicotine exposure. The “d7” in its name indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is useful in various analytical techniques, such as mass spectrometry, to distinguish it from non-labeled cotinine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Cotinine-d7 typically involves the deuteration of cotinine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry.
化学反応の分析
Types of Reactions
(Rac)-Cotinine-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cotinine-N-oxide.
Reduction: Reduction reactions can convert it back to nicotine.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Cotinine-N-oxide
Reduction: Nicotine
Substitution: Halogenated cotinine derivatives
科学的研究の応用
(Rac)-Cotinine-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Biology: Helps in studying the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products.
作用機序
(Rac)-Cotinine-d7 exerts its effects primarily through its role as a biomarker for nicotine exposure. It is metabolized in the liver by the enzyme cytochrome P450 2A6 (CYP2A6) to form cotinine. The deuterium labeling does not significantly alter its metabolic pathway but allows for precise tracking and quantification in various studies. The molecular targets and pathways involved include the nicotinic acetylcholine receptors (nAChRs) and the central nervous system, where nicotine exerts its psychoactive effects.
類似化合物との比較
Similar Compounds
Cotinine: The non-deuterated form of (Rac)-Cotinine-d7.
Nicotine: The parent compound from which cotinine is derived.
Cotinine-N-oxide: An oxidized metabolite of cotinine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. This isotopic labeling allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research settings. Compared to its non-labeled counterparts, this compound offers enhanced stability and precision in quantitative analyses.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
183.26 g/mol |
IUPAC名 |
5-(2,4,5,6-tetradeuteriopyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3,2D,3D,6D,7D |
InChIキー |
UIKROCXWUNQSPJ-QLEDRMQUSA-N |
異性体SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C([2H])([2H])[2H])[2H] |
正規SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



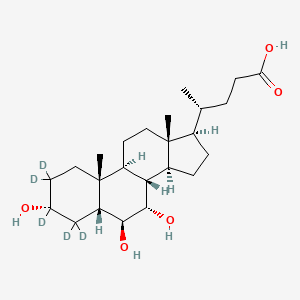
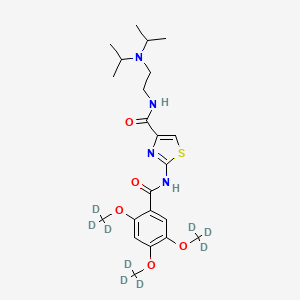
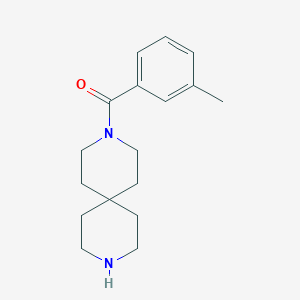

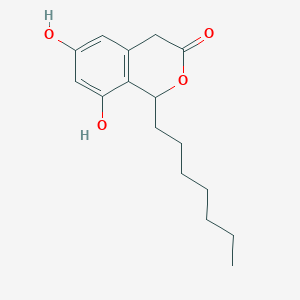
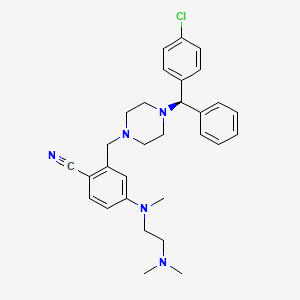
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
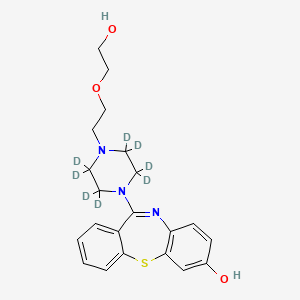
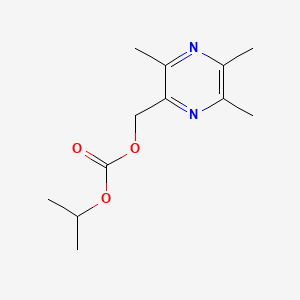
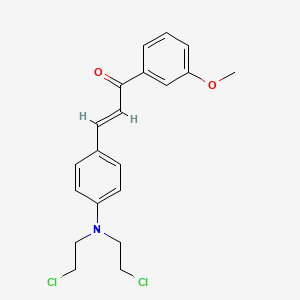
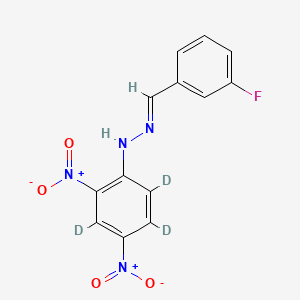
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
